![molecular formula C14H20N4O B5525635 6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)

6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

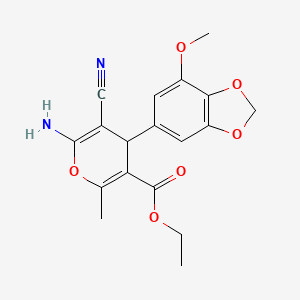

The synthesis of 6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives often involves multicomponent reactions (MCRs), leveraging ionic liquids or other catalysts for efficiency and eco-friendliness. A notable method includes the use of [Et3NH][HSO4] as a catalyst, facilitating a one-pot, four-component condensation reaction of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This process is praised for its shorter reaction times, lower costs, high atom economy, and minimal environmental impact (Nikalje et al., 2016).

Molecular Structure Analysis

Structural investigations of dihydropyrano[2,3-c]pyrazole derivatives include both experimental and theoretical studies. Spectroscopic and structural properties are explored through FT-IR, NMR, docking, and DFT methods, affirming the compound's significance in pharmaceutical research and drug discovery due to its ability to bind with target enzymes (Kumar et al., 2020).

Chemical Reactions and Properties

These derivatives are known for their reactivity in forming various biologically active compounds. Their synthesis can involve reactions with carbonyl compounds to obtain different heterocyclic compounds, showcasing their versatility in organic synthesis and the development of pharmacologically active molecules (Mironovich et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. However, detailed studies specifically addressing the physical properties of 6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are scarce in the literature, emphasizing the need for further research.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other compounds, are fundamental for understanding the compound's applications. For instance, the reactivity with carbonyl compounds and the potential for creating a variety of bioactive heterocycles highlight the compound's chemical versatility and its utility in synthesizing new therapeutic agents (Patel, 2017).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has demonstrated the effectiveness of pyranopyrazole derivatives, including compounds similar to 6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, as inhibitors for mild steel corrosion in acidic solutions. These compounds show significant inhibition efficiency, which increases with concentration but decreases with rising temperature. They are mixed-type inhibitors and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. The study also utilized scanning electron microscopy (SEM), energy dispersion X-ray spectroscopy (EDX), and atomic force microscopy (AFM) for analysis (Yadav et al., 2016).

Spectroscopic and Structural Analysis

A compound structurally similar to the one has been synthesized and analyzed using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and density functional theory (DFT) methods. This study provides valuable insights into the spectral and structural properties of these compounds, enhancing the understanding of their potential applications in various fields, including pharmaceuticals (Kumar et al., 2020).

Green Synthesis and Environmental Sustainability

Another study focused on the green synthesis of 6-amino-1,4-dihydropyrano-[2,3-c]pyrazole-5-carbonitriles using sodium ascorbate as a safe catalyst. This approach emphasizes environmental sustainability by minimizing waste and avoiding hazardous organic solvents or catalysts, thus contributing to the development of eco-friendly synthetic methodologies (Kiyani & Bamdad, 2018).

Anticancer Potential

Research involving pyranopyrazole derivatives, akin to the compound of interest, has indicated potential anti-tumor activity. In a study, a compound was screened for its anti-tumor properties against breast cancer cells and further encapsulated in polymeric micelles to improve its physiochemical and release profiles. The study suggests the promising therapeutic potential of these compounds in cancer treatment (Sun et al., 2019).

Heterocyclic Synthesis

The compound has also been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. These studies have contributed to the understanding of the reactivity and potential applications of these compounds in creating diverse molecular structures (Fadda et al., 2012).

Propiedades

IUPAC Name |

6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-5-6-8-9(7-15)12(16)19-13-10(8)11(17-18-13)14(2,3)4/h8H,5-6,16H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTHRHXOTSDFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=C(OC2=NNC(=C12)C(C)(C)C)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-tert-butyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)